molecular formula C15H18N2O4 B497091 1-(4-(2-hydroxy-3-(1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone CAS No. 890603-99-3

1-(4-(2-hydroxy-3-(1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone

Cat. No.: B497091
CAS No.: 890603-99-3
M. Wt: 290.31g/mol
InChI Key: JQMRKHZPLFHDBC-UHFFFAOYSA-N
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Description

1-(4-(2-hydroxy-3-(1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone is a complex organic compound that features a pyrazole ring, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-hydroxy-3-(1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone typically involves the reaction of 1H-pyrazole with 1-(4-hydroxy-3-methoxyphenyl)ethanone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-hydroxy-3-(1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-(2-hydroxy-3-(1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(2-hydroxy-3-(1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(2-hydroxy-3-(1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone is unique due to the presence of both a methoxy group and a hydroxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the pyrazole ring makes it a versatile compound for various applications .

Properties

IUPAC Name

1-[4-(2-hydroxy-3-pyrazol-1-ylpropoxy)-3-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-11(18)12-4-5-14(15(8-12)20-2)21-10-13(19)9-17-7-3-6-16-17/h3-8,13,19H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMRKHZPLFHDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(CN2C=CC=N2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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